[2-(3,4-Dimethylphenoxy)ethyl]amine hydrochloride
Overview
Description
“[2-(3,4-Dimethylphenoxy)ethyl]amine hydrochloride” is a chemical compound with the molecular formula C10H16ClNO . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “[2-(3,4-Dimethylphenoxy)ethyl]amine hydrochloride” consists of a two carbon chain (ethyl) attached to an amine group and a 3,4-dimethylphenoxy group . The hydrochloride indicates that it is a salt formed with hydrochloric acid.Physical And Chemical Properties Analysis
The physical and chemical properties of “[2-(3,4-Dimethylphenoxy)ethyl]amine hydrochloride” are not fully detailed in the available data. It is known to be a solid at room temperature .Scientific Research Applications
Conformational Analyses and Crystal Structures
Crystal Structures in Different Environments : The study by (Nitek et al., 2020) provides detailed conformational analyses of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives. This includes the crystallization of the hydrochloride form, offering insights into the molecular conformations and crystal packing, relevant for understanding the compound's physical and chemical properties.
Geometry Influence by Protonation : Research by (Nitek et al., 2022) on xylenoxyaminoalcohol derivatives, including 2-amino-N-(dimethylphenoxyethyl)propan-1-ol hydrochloride, reveals how protonation affects molecular geometry. This impacts the orientation of aromatic rings and the overall molecular conformation, important in pharmacological and material sciences.
Chemical Properties and Environmental Impact
- 2,4-D Dissipation in Soils : The study by (Wilson et al., 1997) explores the environmental behavior of similar compounds, showing how different forms, including amine salts, impact the rate of dissipation in soils. This research aids in understanding the environmental fate of such chemicals.
Drug Design and Synthesis
- Design and Synthesis of Analog Compounds : A paper by (Xi et al., 2011) discusses the design and synthesis of analogs of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride for potential use as α₁-adrenoceptor antagonists. This demonstrates the role of chemical analogs in developing new pharmaceuticals.
Supramolecular Architectures
- Succinate Salts and Supramolecular Architectures : Research by (Żesławska et al., 2018) on aminoalkanol and aroxyalkyl derivatives explores the creation of supramolecular architectures using salts, providing insights into the potential of these compounds in advanced material design.
Bioconjugation in Aqueous Media
- Amide Formation Mechanism : The study by (Nakajima & Ikada, 1995) examines the mechanism of amide formation involving carbodiimide and amines, relevant for understanding the chemical behavior of related compounds in bioconjugation.
Antineoplastic Agents Synthesis
- Synthesis of Antineoplastic Agents : Research by (Pettit et al., 2003) involves the synthesis of analog compounds with potential as antineoplastic agents, highlighting the medicinal chemistry applications of such chemicals.
Future Directions
properties
IUPAC Name |
2-(3,4-dimethylphenoxy)ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8-3-4-10(7-9(8)2)12-6-5-11;/h3-4,7H,5-6,11H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSBWUOJJLHHNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCN)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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